Furan-3-carbothioamide
CAS No.: 59918-68-2
Cat. No.: VC2001787
Molecular Formula: C5H5NOS
Molecular Weight: 127.17 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 59918-68-2 |
---|---|
Molecular Formula | C5H5NOS |
Molecular Weight | 127.17 g/mol |
IUPAC Name | furan-3-carbothioamide |
Standard InChI | InChI=1S/C5H5NOS/c6-5(8)4-1-2-7-3-4/h1-3H,(H2,6,8) |
Standard InChI Key | FHPWEMZQNZDEMS-UHFFFAOYSA-N |
SMILES | C1=COC=C1C(=S)N |
Canonical SMILES | C1=COC=C1C(=S)N |
Chemical Identity and Structural Characterization
Furan-3-carbothioamide is an organic compound featuring a furan ring with a thiocarbonamide substituent at the 3-position. This compound has the molecular formula C5H5NOS and a molecular weight of 127.16 g/mol. It is identified by the CAS Registry Numbers 20485-41-0 and 59918-68-2. The structure contains two key functional components: a furan heterocycle and a thioamide group, which together contribute to its chemical reactivity and potential biological activity.
Property | Value |
---|---|
Molecular Formula | C5H5NOS |
Molecular Weight | 127.16 g/mol |
CAS Registry Numbers | 20485-41-0; 59918-68-2 |
Physical State | Crystalline solid |
IUPAC Name | Furan-3-carbothioamide |
InChIKey | XXUVREDZBWVZBY-UHFFFAOYSA-N (for derivatives) |
Physical and Chemical Properties
Furan-3-carbothioamide typically appears as a white crystalline solid with specific physicochemical characteristics that influence its behavior in chemical reactions and biological systems. The compound exhibits limited water solubility but dissolves in various organic solvents such as chloroform and ethanol. This solubility profile is consistent with its moderately polar structure containing both hydrophilic and hydrophobic elements.
The chemical reactivity of Furan-3-carbothioamide is characterized by:
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The nucleophilic character of the sulfur atom in the thioamide group
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The electron-rich furan ring, which can participate in electrophilic aromatic substitution reactions
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The ability of the thioamide group to function as both a hydrogen bond donor and acceptor
These properties make Furan-3-carbothioamide a versatile building block in organic synthesis, particularly in reactions leading to thiazole formation and other heterocyclic systems.
Synthesis Methods
The synthesis of Furan-3-carbothioamide employs several established methodologies in organic chemistry. The primary synthesis route involves the reaction of furan derivatives with thiosemicarbazides under appropriate conditions. This approach capitalizes on the nucleophilic character of the furan ring and the reactivity of the thiosemicarbazide reagent.
Alternative synthetic pathways include:
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Thionation of Furan-3-carboxamide using reagents like Lawesson's reagent or phosphorus pentasulfide
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Reaction of 3-trichloroacetyl furan followed by nucleophilic displacement, analogous to methods described for related carboxamides
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Conversion of furan-3-carboxylic acid to an activated intermediate (such as an acid chloride), followed by reaction with a sulfur-containing nucleophile
A notable synthetic approach for related compounds involves a nucleopalladation process, where 3-alkyne-1,2-diols undergo cyclization to form furan derivatives that can be further functionalized to obtain the target thioamide .
Spectroscopic Characterization
While specific spectroscopic data for Furan-3-carbothioamide is limited in the search results, the compound would exhibit characteristic spectral features:
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NMR Spectroscopy: The 1H NMR spectrum would display signals for the three protons of the furan ring (typically between δ 6.5-8.0 ppm) and the thioamide NH2 protons (typically broader signals at δ 9-10 ppm due to the deshielding effect of the C=S group).
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IR Spectroscopy: Key bands would include:
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C=S stretching (approximately 1050-1200 cm-1)
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N-H stretching (approximately 3100-3400 cm-1)
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Furan C-H stretching (approximately 3100-3150 cm-1)
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Furan ring breathing modes (approximately 1400-1600 cm-1)
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Mass Spectrometry: The molecular ion peak would appear at m/z 127, with fragmentation patterns typical of furan-containing compounds.
Biological Activity and Applications
Antimicrobial Properties
Furan-3-carbothioamide and its derivatives have shown promising antimicrobial activities. Studies on structurally related furan-3-carboxamides revealed significant in vitro antimicrobial activity against a diverse panel of microorganisms, including yeasts, filamentous fungi, bacteria, and algae . The substitution of oxygen with sulfur in the thioamide analog potentially enhances these properties due to altered electronic distribution and lipophilicity.
Medicinal Chemistry Applications
The versatility of Furan-3-carbothioamide as a synthetic building block makes it valuable in medicinal chemistry:
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Scaffold for Drug Development: The compound serves as a precursor for more complex bioactive molecules, particularly in the synthesis of compounds with potential pharmaceutical applications.
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Building Block for Heterocyclic Systems: The reactivity of the thioamide group enables the construction of various heterocyclic systems with established biological activity, such as thiazoles and thiadiazoles.
Structure-Activity Relationships
Quantitative Structure-Activity Relationship (QSAR) studies have been applied to analyze the correlation between physicochemical parameters and biological activity of related furan-3-carboxamides . These investigations help in understanding how structural modifications influence antimicrobial potency and spectrum of activity. Similar principles likely apply to Furan-3-carbothioamide, where the presence of sulfur instead of oxygen creates different electronic and steric properties that may significantly impact biological interactions.
Structural Feature | Influence on Activity |
---|---|
Thioamide group | Enhanced lipophilicity; altered hydrogen bonding properties |
Furan ring | Provides rigidity and specific electronic distribution |
Substitution pattern | Affects molecular recognition and binding to biological targets |
Derivatives and Related Compounds
Several derivatives of Furan-3-carbothioamide have been synthesized and characterized, demonstrating the versatility of this scaffold:
N-Substituted Derivatives
N-(2,2,2-trifluoroethyl)furan-3-carbothioamide represents an important N-substituted derivative with modified properties due to the trifluoroethyl group . Such modifications can significantly alter the compound's lipophilicity, metabolic stability, and binding characteristics to biological targets.
Structural Analogs
Furan-3-carboxamide (C5H5NO2), the oxygen analog of Furan-3-carbothioamide, has been extensively studied . The difference between the C=O and C=S bonds creates distinctive chemical and biological profiles. The carboxamide variant typically demonstrates different hydrogen bonding capabilities and lower lipophilicity compared to the thioamide counterpart.
More complex derivatives, such as anthra[2,3-b]furan-3-carboxamides, have shown promising antitumor properties through mechanisms involving DNA binding and inhibition of topoisomerases .
Future Research Directions
Future investigations into Furan-3-carbothioamide could explore several promising avenues:
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Expanded Biological Screening: Systematic evaluation against a broader range of pathogens and disease models to identify new therapeutic applications
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Advanced Structure Modifications: Development of novel derivatives with improved pharmacokinetic properties and enhanced biological activities
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Mechanistic Studies: Detailed investigations into the mechanisms of action at the molecular level, including protein binding studies and computational modeling
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Green Chemistry Approaches: Development of more sustainable and environmentally friendly synthesis methods
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Materials Science Applications: Exploration of potential applications in materials science, such as in coordination chemistry or as building blocks for functional materials
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